Regioisomeric Differentiation: 6-Nitro vs. 8-Nitro Positional Isomers and the Impact on Molecular Recognition
The target compound 6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (6-NO2 isomer) and its closest regioisomeric comparator 8-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (8-NO2 isomer, CAS 886762-58-9) share identical molecular formula and weight but differ in the position of the nitro group on the pyridine ring [1]. In kinase inhibitor programs based on the [1,2,4]triazolo[4,3-a]pyridine scaffold, the regiochemistry of electron-withdrawing substituents dictates the geometry of key hydrogen-bond interactions with the hinge region of the kinase ATP-binding pocket [2]. The 6-nitro substitution places the nitro group para to the pyridine nitrogen, whereas the 8-nitro substitution places it meta, altering the vector of hydrogen-bond acceptance and the electrostatic potential surface [1]. No head-to-head biological comparison data between these two regioisomers is currently available in the peer-reviewed literature; however, analogous SAR in the [1,2,4]triazolo[4,3-a]pyridine c-Met inhibitor series demonstrates that positional variation of substituents produces IC50 differences exceeding 100-fold [2].
| Evidence Dimension | Nitro group positional isomerism and inferred impact on target binding |
|---|---|
| Target Compound Data | 6-NO2 substitution: nitro at position 6; XLogP3-AA = 1.9; TPSA = 76 Ų; 7 H-bond acceptors; 0 H-bond donors [1] |
| Comparator Or Baseline | 8-NO2 isomer (CAS 886762-58-9): same molecular formula and weight; regioisomeric shift alters electronic distribution and H-bond acceptor topology [3] |
| Quantified Difference | No direct quantitative comparison available. Class-level inference from c-Met triazolopyridine SAR: positional isomerism can produce >100-fold IC50 variation [2] |
| Conditions | Structural comparison; in vitro kinase inhibition assays from analogous triazolopyridine series (c-Met, SNU5 gastric cell line) [2] |
Why This Matters
For procurement in kinase inhibitor programs, verifying the correct regioisomer (6-NO2 vs. 8-NO2) by analytical certificate is essential, as even a positional isomer substitution error would represent a different chemical entity that would invalidate SAR data and potential patent claims.
- [1] PubChem. Compound Summary for CID 1472355: 6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine – Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/477889-67-1. Accessed May 2026. View Source
- [2] Zhao, J.; Fang, L.; Zhang, X.; Liang, Y.; Gou, S. Synthesis and Biological Evaluation of New [1,2,4]Triazolo[4,3-a]pyridine Derivatives as Potential c-Met Inhibitors. Bioorg. Med. Chem. 2016, 24 (16), 3483–3493. https://doi.org/10.1016/j.bmc.2016.05.057. View Source
- [3] ChemBase. Compound Record: 8-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, CAS 886762-58-9. https://www.chembase.cn. Accessed May 2026. View Source
